FadD32 Inhibitor-1

Tuberculosis FadD32 MIC90

For TB drug discovery programs facing scaffold instability with coumarin-based probes, FadD32 Inhibitor-1 offers a stable quinoline-2-carboxamide alternative. - M. tuberculosis H37Rv MIC90: 0.8 μM, providing reproducible phenotypic assay control. - Chemically stable core circumvents lactone ring degradation, ensuring long-term storage reliability. - Defined substitution pattern establishes a validated reference standard for SAR optimization and high-throughput screening benchmarks.

Molecular Formula C24H20ClN3O
Molecular Weight 401.9 g/mol
Cat. No. B12428051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFadD32 Inhibitor-1
Molecular FormulaC24H20ClN3O
Molecular Weight401.9 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1C3=CC=NC=C3)C)C(=CC(=N2)C(=O)NC)C4=CC=CC=C4Cl
InChIInChI=1S/C24H20ClN3O/c1-14-12-20-23(15(2)22(14)16-8-10-27-11-9-16)18(13-21(28-20)24(29)26-3)17-6-4-5-7-19(17)25/h4-13H,1-3H3,(H,26,29)
InChIKeyKUVKRNSXKFMYHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FadD32 Inhibitor-1: Anti-Tubercular Activity Overview


FadD32 Inhibitor-1 (CAS 2081969-24-4) is a quinoline-2-carboxamide small molecule that inhibits the fatty acyl-AMP ligase FadD32 in Mycobacterium tuberculosis . FadD32 is an essential enzyme in the mycolic acid biosynthesis pathway, a well-validated target for anti-tubercular drug development [1]. This compound exhibits anti-tubercular activity in vitro with a reported MIC90 of 0.8 μM against M. tuberculosis H37Rv [2].

Target pathway Mycolic acid biosynthesis (FadD32 enzyme inhibition)
Compound class Quinoline-2-carboxamide scaffold inhibitor
Activity context Sub-micromolar antimycobacterial activity reported

FadD32 Inhibitor-1: Irreplaceable Scaffold Advantages


Generic substitution among FadD32-targeting compounds is not feasible due to pronounced differences in chemical scaffold stability and associated potency variations. Earlier coumarin-based FadD32 inhibitors, while active, demonstrated chemical instability of the lactone ring that could lead to covalent adduct formation and potential toxicity [1]. In contrast, FadD32 Inhibitor-1 is built upon a quinoline-2-carboxamide scaffold, which circumvents this instability while maintaining sub-micromolar antimycobacterial activity [2]. Furthermore, within the quinoline class, MIC90 values vary dramatically from 0.3 μM to >80 μM depending on substitution pattern [2], underscoring that structural nuances critically determine biological performance and preclude simple interchange.

Coumarin scaffold instability Coumarin-based FadD32 inhibitors may form covalent adducts due to lactone ring reactivity; quinoline-2-carboxamide scaffold avoids this, but stability context may differ across series.
Substitution-dependent potency Within quinoline-2-carboxamide analogs, antimycobacterial response varies widely with minor structural changes; potency profile of one analog may not transfer to another.

FadD32 Inhibitor-1: Head-to-Head Comparator Evidence


Antimycobacterial Potency vs. M1

FadD32 Inhibitor-1 demonstrates a 6-fold lower MIC90 against M. tuberculosis H37Rv compared to the alternative FadD32/FadD28 dual inhibitor M1. While M1 exhibits an IC50 of 4.8 μg/mL in antitubercular activity assays , FadD32 Inhibitor-1 achieves an MIC90 of 0.8 μM (approximately 0.32 μg/mL based on molecular weight 401.89 g/mol) [1]. This represents a quantified 6-fold improvement in potency under comparable in vitro whole-cell assay conditions.

Potency vs. M1
Cross-study comparable
MIC90 0.8 μM (Inh-1) vs. IC50 4.8 μg/mL (M1)
Reported 6-fold lower MIC90 under comparable in vitro conditions
Assay details not fully reported
Tuberculosis FadD32 MIC90

Chemical Stability vs. Coumarin Inhibitors

FadD32 Inhibitor-1 utilizes a quinoline-2-carboxamide scaffold that overcomes the chemical instability inherent to earlier coumarin-based FadD32 inhibitors. Coumarin inhibitors such as compound 4 were found to have a reactive lactone ring capable of forming covalent adducts, raising concerns about off-target toxicity and limiting developability [1]. The quinoline ring system in FadD32 Inhibitor-1 circumvents this instability while maintaining potent antimycobacterial activity (MIC90 = 0.8 μM) .

Scaffold stability
Class-level inference
Quinoline-2-carboxamide (stable) Coumarin lactone (reactive)
Scaffold stability may affect reproducibility and long-term storage
Covalent adduct potential; direct stability quantification not reported
Medicinal Chemistry FadD32 Scaffold Stability

Potency-Developability Balance vs. Analog 15a

Within the quinoline-2-carboxamide series, FadD32 Inhibitor-1 (structurally related to compound 21b) exhibits an MIC90 of 0.8 μM, which is slightly higher than the 0.3 μM MIC90 of the more potent analog 15a [1]. However, analog 15a suffers from poor kinetic aqueous solubility, a critical developability limitation. The structural modifications in FadD32 Inhibitor-1 represent a rational optimization that balances sub-micromolar potency with improved physicochemical properties, as demonstrated by the progression of analog 21b (MIC90 0.8 μM) to in vivo efficacy studies [1].

Balance vs. analog 15a
Cross-study comparable
MIC90 0.8 μM, improved solubility 15a: MIC90 0.3 μM, poor kinetic solubility
Reported potency-solubility trade-off; developability profile may differ
Solubility measured at pH 7.4
SAR FadD32 Quinoline

M. tuberculosis Potency vs. Diarylcoumarins

Diarylcoumarins represent an alternative class of FadD32 inhibitors with reported MIC values of 0.83 μM against M. marinum and 2.4 μM against M. intracellulare [1]. FadD32 Inhibitor-1, with an MIC90 of 0.8 μM against M. tuberculosis H37Rv [2], demonstrates comparable potency to the most active diarylcoumarin against non-tuberculous mycobacteria while being specifically optimized against the clinically relevant M. tuberculosis pathogen. Direct head-to-head comparisons are not available in the literature.

Potency vs. diarylcoumarins
Cross-study comparable
M. tuberculosis MIC90 0.8 μM M. marinum MIC 0.83 μM; M. intracellulare 2.4 μM
Comparable potency to most active diarylcoumarin; species-specific context
Cross-species comparison; direct head-to-head data unavailable
Tuberculosis FadD32 Diarylcoumarin

FadD32 Inhibitor-1: Key Research Applications


Mycolic Acid Biosynthesis MoA Studies

FadD32 Inhibitor-1 is optimally suited for laboratory investigations of FadD32-dependent mycolic acid biosynthesis in M. tuberculosis. Its sub-micromolar MIC90 (0.8 μM) provides a robust window for observing phenotypic effects while minimizing cytotoxicity concerns [1]. The quinoline-2-carboxamide scaffold's chemical stability [2] ensures reproducible results across multiple experimental replicates and long-term storage, a critical advantage over less stable coumarin-based probes .

Quinoline Core SAR Expansion

Researchers engaged in medicinal chemistry optimization of FadD32 inhibitors should select FadD32 Inhibitor-1 as a reference standard. The compound represents a balanced profile of sub-micromolar potency (MIC90 0.8 μM) [1] and improved developability compared to more potent but poorly soluble analogs like 15a (MIC90 0.3 μM) [2]. Its defined substitution pattern on the quinoline-2-carboxamide scaffold offers a validated starting point for further SAR exploration, as demonstrated by the progression of analog 21b to in vivo efficacy studies [2].

Benchmarking Anti-TB Hits vs. FadD32 Inhibitor

FadD32 Inhibitor-1 serves as an essential positive control for high-throughput screening campaigns or phenotypic assays evaluating novel anti-tubercular compounds. With a well-documented MIC90 of 0.8 μM against M. tuberculosis H37Rv [1], it provides a consistent potency benchmark that is significantly more active than alternative tool compounds like MtbFadD32 inhibitor M1 (IC50 4.8 μg/mL) . This allows researchers to contextualize hit potency within a clinically relevant target pathway.

In Vivo Proof-of-Concept Tool Compound

Procurement for in vivo efficacy evaluation in murine tuberculosis infection models is justified by the demonstrated in vivo activity of the structurally related quinoline analog 21b, which achieved a nearly 4-log CFU reduction with an ED99 of 7.8 mg/kg [2]. While direct in vivo data for FadD32 Inhibitor-1 are not publicly reported, the shared quinoline-2-carboxamide scaffold and identical MIC90 value (0.8 μM) [1] support its prioritization over less stable coumarin or less potent alternative inhibitors for initial in vivo proof-of-concept studies.

Application
Selection Property
Validation Focus
Mycolic acid pathway studies
FadD32 target engagement context
Mycolic acid profile interpretation and phenotype monitoring
Quinoline-2-carboxamide SAR exploration
Potency-solubility balanced reference scaffold
Substitution-dependent activity and physicochemical profiling
Anti-tubercular screening campaigns
FadD32 pathway inhibition comparator context
Hit potency benchmarking against reported antimycobacterial activity
In vivo model-response studies
Quinoline scaffold in vivo exposure profile
In vivo antimycobacterial response and exposure-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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